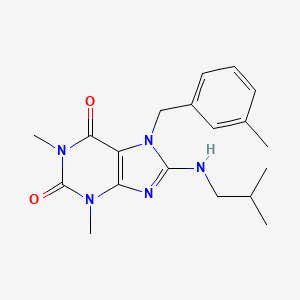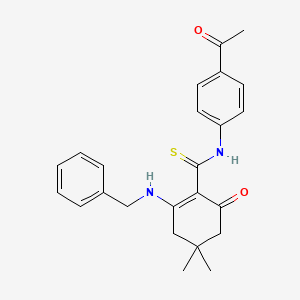![molecular formula C25H32N6O3 B10863813 7-benzyl-8-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863813.png)
7-benzyl-8-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-8-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of n-arylpiperazines. It is characterized by its unique structure, which includes a purine core substituted with benzyl, cyclohexylcarbonyl, and piperazine groups. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzyl, cyclohexylcarbonyl, and piperazine groups through a series of substitution and coupling reactions. Common reagents used in these reactions include alkyl halides, amines, and carbonyl compounds, under conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as refluxing in organic solvents or using catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
7-benzyl-8-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-8-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- 7-benzyl-1,3-dimethyl-8-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-benzyl-8-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclohexylcarbonyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H32N6O3 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
7-benzyl-8-[4-(cyclohexanecarbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H32N6O3/c1-27-21-20(23(33)28(2)25(27)34)31(17-18-9-5-3-6-10-18)24(26-21)30-15-13-29(14-16-30)22(32)19-11-7-4-8-12-19/h3,5-6,9-10,19H,4,7-8,11-17H2,1-2H3 |
InChI Key |
GDLXMDHJYFAFNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4CCCCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-[(E)-(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)diazenyl]-2-methylphenyl}benzamide](/img/structure/B10863744.png)
![5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-4-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863748.png)
![2-[2-(2-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10863752.png)
![2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide](/img/structure/B10863753.png)
![2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol](/img/structure/B10863758.png)
![{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-(2-methoxy-2-oxoethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(cyano)azanide](/img/structure/B10863760.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10863769.png)
![5-{[(3-chloro-2-methylphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10863774.png)
![1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene](/img/structure/B10863784.png)
![N-(2,4-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10863788.png)
![N-(3-chloro-2-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10863792.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10863797.png)
